molecular formula C9H10BrNO B6321430 N-Methyl-4-bromo-3-methylbenzamide CAS No. 149104-94-9

N-Methyl-4-bromo-3-methylbenzamide

Cat. No. B6321430
M. Wt: 228.09 g/mol
InChI Key: OLSYYPCJYYWIAA-UHFFFAOYSA-N
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Patent
US05356893

Procedure details

4-Bromo-3-methylbenzoic acid (20 g) was added to a suspension of 1,1-carbonyldiimidazole (18.1 g) in dry THF (250 ml) at 5° C. and the resulting suspension stirred for 2.5 h at 5° C. Methylamine (33% w/v, solution in methanol 50 ml) was added dropwise over 5 min and the resultant mixture stirred at 23° for 15 h. The solution was evaporated and the residue treated with aqueous 2M-hydrochloric acid (150 ml). The mixture was extracted with ether (4×150 ml) and the combined, dried organic extracts were evaporated. The residue crystallised from hot ethyl acetate (~50 ml) to give the title compound as white crystals (8.7 g),
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
1,1-carbonyldiimidazole
Quantity
18.1 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][C:3]=1[CH3:11].[CH3:12][NH2:13]>C1COCC1>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH:13][CH3:12])=[O:7])=[CH:4][C:3]=1[CH3:11]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=C(C=C(C(=O)O)C=C1)C
Name
1,1-carbonyldiimidazole
Quantity
18.1 g
Type
reactant
Smiles
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
CN
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
the resulting suspension stirred for 2.5 h at 5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evaporated
ADDITION
Type
ADDITION
Details
the residue treated with aqueous 2M-hydrochloric acid (150 ml)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether (4×150 ml)
CUSTOM
Type
CUSTOM
Details
dried organic extracts were evaporated
CUSTOM
Type
CUSTOM
Details
The residue crystallised from hot ethyl acetate (~50 ml)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
BrC1=C(C=C(C(=O)NC)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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